Bis(4-fluorophenyl)methane
Overview
Description
Bis(4-fluorophenyl)methane is a chemical compound with the molecular formula C13H10F2 . It is also known as 4,4’-Difluorodiphenylmethane . It has been used in the study of thermal stability, water uptake, and proton conductivity of carboxylated, carboxylated/sulfonated, and crosslinked membranes .
Synthesis Analysis
Bis(4-fluorophenyl)methane can be synthesized from Chlorobis(4-fluorophenyl)methane .Molecular Structure Analysis
The molecular structure of Bis(4-fluorophenyl)methane consists of two phenyl rings connected by a single carbon atom . Each phenyl ring has a fluorine atom attached to it .Chemical Reactions Analysis
Bis(4-fluorophenyl)methanol is one of the degradation products of flunarizine hydrochloride .Physical And Chemical Properties Analysis
Bis(4-fluorophenyl)methane is a white to slightly yellow crystalline powder . It has a molecular weight of 204.2153 . The compound has a boiling point of 260.1°C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Scientific Research Applications
Photophysical Properties
- Intriguing Emission Spectra : Bisphenylmethanes with nonconjugated structures, like bis(4-fluorophenyl)methane, display unexpected photophysical properties. For instance, certain bisphenylmethanes emit visible light, despite lacking standard π-bonds connected to aromatic rings. These materials have been found to exhibit high solid-state quantum yields and extended emission spectra, with intramolecular interactions playing a significant role in this phenomenon (Zhang et al., 2017).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Bis(4-fluorophenyl)methane and its derivatives have been synthesized and characterized in various studies. These compounds serve as precursors or intermediates in the synthesis of more complex molecules. For example, bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes have been synthesized and characterized for applications as three-state indicators (Sarma & Baruah, 2004).
Biodegradation Studies
- Environmental Impact and Biodegradation : The biodegradation of bisphenols, including bis(4-fluorophenyl)methane, has been a topic of interest due to their potential environmental impact. Studies have explored the biodegradation behaviors of these compounds in various environments, such as seawater (Danzl et al., 2009).
Application in Polymers
- Polymer Development : Bis(4-fluorophenyl)methane derivatives have been used in the synthesis of novel polymers. These polymers often exhibit desirable properties such as good thermal stability and high glass-transition temperatures, making them suitable for various industrial applications (Wang & Zhu, 2009).
Ligand in Complexes
- Complexes Formation : Bis(4-fluorophenyl)methane and its derivatives are used as ligands in the formation of metal complexes. These complexes have applications in catalysis and materials science. For instance, bis(diethylphosphino)methane has been used as a bridging ligand in complexes of Ir2, Rh2, and IrRh (Slaney et al., 2012).
Sensor Development
- Sensing Applications : Certain derivatives of bis(4-fluorophenyl)methane have been explored for their potential in sensor development. For example, oxidized bis(indolyl)methane has been used as a colorimetric sensor for ions like fluoride (He et al., 2006).
Safety And Hazards
Bis(4-fluorophenyl)methane is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQVFHQUHOFROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196600 | |
Record name | 1,1'-Methylenebis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluorophenyl)methane | |
CAS RN |
457-68-1 | |
Record name | 1,1′-Methylenebis[4-fluorobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=457-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Methylenebis(4-fluorobenzene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000457681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 457-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Methylenebis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-methylenebis[4-fluorobenzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-METHYLENEBIS(4-FLUOROBENZENE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KCF8K7O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.